4-Cyclopropylaniline hydrochloride
Overview
Description
4-Cyclopropylaniline hydrochloride is a chemical compound with the CAS Number: 1588440-94-1. It has a molecular weight of 169.65 and its IUPAC name is 4-cyclopropylaniline hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropylaniline hydrochloride can be represented by the linear formula C9H11N.ClH . The InChI code for this compound is 1S/C9H11N.ClH/c10-9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2,10H2;1H .Physical And Chemical Properties Analysis
4-Cyclopropylaniline hydrochloride is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Mechanistic Probes in Nitrosation Reactions
- N-Cyclopropyl-N-alkylanilines , including structures similar to 4-Cyclopropylaniline hydrochloride, have been synthesized and examined in their reaction with nitrous acid. These compounds undergo rapid reactions to produce corresponding N-alkyl-N-nitrosoaniline, demonstrating the specific cleavage of the cyclopropyl group from the nitrogen. This reaction mechanism supports the formation of an amine radical cation, followed by cyclopropyl ring opening, which is crucial in understanding the nitrosation of N,N-dialkyl aromatic amines (Loeppky & Elomari, 2000).
Synthesis of Polysubstituted Cyclopropane Derivatives
- Polysubstituted cyclopropane derivatives have been synthesized via a one-pot two-step tandem reaction, starting from pyridine, 4-chloro phenacyl bromide, 1,3-indandione, and aromatic aldehydes. These derivatives exhibit significant antimicrobial and nematicidal activities, indicating the potential for developing new bioactive compounds (Banothu, Basavoju, & Bavantula, 2015).
Air Oxidation of N-Cyclopropylanilines
- The air oxidation of N-cyclopropylanilines , akin to 4-Cyclopropylaniline, results in the formation of the corresponding acetamide through a fragmentation process. This finding is significant in understanding the oxidative stability and reactivity of cyclopropyl-containing compounds (Blackburn, Bowles, Curran, & Kim, 2012).
Practical Synthesis Approaches
- A practical synthesis approach has been developed for N-Cyclopropylanilines through the condensation reaction of anilines with specific silane derivatives. This method provides a straightforward pathway to obtain N-Cyclopropylanilines in high yield, highlighting the synthetic utility of 4-Cyclopropylaniline hydrochloride in organic synthesis (Yoshida et al., 2003).
Visible Light Mediated Annulation
- Intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes under visible light photoredox catalysis has been achieved, yielding a variety of cyclic allylic amines. This method demonstrates the photoredox catalysis potential in constructing complex cyclic structures from simple cyclopropylaniline derivatives (Nguyen, Maity, & Zheng, 2014).
Safety And Hazards
properties
IUPAC Name |
4-cyclopropylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBSVMVXEJNTQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylaniline hydrochloride | |
CAS RN |
1588440-94-1 | |
Record name | Benzenamine, 4-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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